3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid
Description
Evolution of Pyrazole (B372694) Research in Heterocyclic Chemistry
Pyrazole is an organic heterocyclic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. wikipedia.org The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, and the first synthesis was achieved by Buchner in 1889. wikipedia.orgglobalresearchonline.netmdpi.com Since these initial discoveries, research into pyrazole chemistry has expanded dramatically. numberanalytics.com
Early work focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgnih.govmdpi.com Over the decades, the field has evolved to include a vast array of synthetic strategies, including dipolar cycloadditions and multicomponent reactions, allowing for the creation of highly functionalized and diverse pyrazole derivatives. nih.gov
The significance of pyrazoles grew as their wide-ranging biological activities were uncovered, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov This has cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry, appearing in numerous commercial drugs like the anti-inflammatory celecoxib. nih.gov Modern research continues to push the boundaries, exploring novel synthesis techniques that are more efficient and environmentally friendly, and expanding the applications of pyrazoles into areas like materials science and agrochemicals. numberanalytics.commdpi.commdpi.com
Significance of Brominated Pyrazole Scaffolds in Synthetic Organic Chemistry
The introduction of a bromine atom onto the pyrazole ring is a critical strategy in synthetic organic chemistry. Halogenation, particularly bromination, transforms the relatively stable pyrazole core into a versatile intermediate ready for further chemical modification. researchgate.net The bromine atom acts as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This functionalization is often the first and most crucial step in the synthesis of more complex molecules. researchgate.net For instance, a photocatalytic three-component reaction has been developed for the one-pot synthesis of bromo-substituted pyrazoles, highlighting the demand for these intermediates. organic-chemistry.org The process offers high regioselectivity, allowing chemists to place the bromine atom at a specific position on the ring, which is vital for directing subsequent reactions. organic-chemistry.org The enhanced reactivity of brominated pyrazoles makes them indispensable building blocks for creating novel compounds with tailored properties for pharmaceutical and agrochemical applications.
Academic Context of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic Acid: A Multifunctional Core
This compound is a specialized chemical compound that serves as a valuable building block in research and development. bldpharm.com Its structure is characterized by three key components: the pyrazole heterocyclic ring, a bromine atom at the 3-position of the ring, and a propanoic acid tail attached to one of the ring's nitrogen atoms.
This trifunctional nature makes the compound a highly versatile reagent. The pyrazole ring provides the core scaffold, the bromine atom serves as a reactive site for further synthetic elaboration, and the carboxylic acid group of the propanoic acid chain offers a point for conjugation, such as forming amides or esters. bldpharm.com This allows for the systematic construction of more complex molecules.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| CAS Number | 1354706-32-3 sigmaaldrich.com |
| Molecular Formula | C₆H₇BrN₂O₂ uni.lu |
| Molecular Weight | 219.04 g/mol sigmaaldrich.com |
| IUPAC Name | This compound |
Interactive Data Table: Users can sort the table by clicking on the headers.
Overview of Research Trajectories for Pyrazole-Propanoic Acid Systems
Research involving molecules that conjugate a pyrazole ring with a propanoic acid moiety is primarily driven by the search for new biologically active compounds. The combination of the pyrazole core, known for its diverse pharmacological activities, with the propanoic acid linker creates a scaffold that can be readily modified to interact with various biological targets.
Studies in this area often focus on synthesizing libraries of related compounds to explore structure-activity relationships (SAR). For example, the propanoic acid's carboxylic group can be converted into a range of amides or esters, which can significantly alter the molecule's properties, such as its ability to cross cell membranes or bind to a specific enzyme. vulcanchem.com A related compound, 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide, has been synthesized by linking the propanoic acid group with other pharmacologically active units to create hybrid molecules. vulcanchem.com
The general research trajectory for these systems involves using the pyrazole-propanoic acid core as a starting point for developing new therapeutic agents. By systematically altering the substituents on the pyrazole ring and modifying the carboxylic acid terminus, chemists aim to optimize the compound's efficacy and selectivity for targets implicated in a range of conditions, from inflammation to infectious diseases. nih.gov
Properties
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUDARMPESLKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 3 Bromo 1h Pyrazol 1 Yl Propanoic Acid and Analogues
Strategic Construction of the 3-Bromo-1H-pyrazole Moiety
Advanced Cyclocondensation Protocols for Pyrazole (B372694) Formation
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a direct route to the heterocyclic core from acyclic precursors. These methods rely on the reaction between a bidentate nucleophile, typically a hydrazine (B178648) derivative, and a 1,3-dielectrophilic species.
The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govjk-sci.comresearchgate.net The reaction proceeds under acidic or basic conditions, involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comslideshare.net
A significant challenge in the Knorr synthesis is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. nih.govbeilstein-journals.org The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers. nih.gov For the synthesis of a 3-bromo-pyrazole, the strategy typically involves forming the pyrazole ring first and then introducing the bromine atom via electrophilic bromination, as direct synthesis from a brominated 1,3-dicarbonyl can be complex.
Table 1: Examples of Pyrazole Synthesis via Knorr Cyclocondensation This table is representative of the general Knorr synthesis for forming the pyrazole core.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Structure | Reference |
|---|---|---|---|
| Acetylacetone (2,4-Pentanedione) | Hydrazine hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole | nih.gov |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | chemhelpasap.com |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | researchgate.net |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Mixture of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | nih.gov |
An alternative and powerful cyclocondensation strategy involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. researchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of water to form a pyrazoline intermediate. beilstein-journals.orgresearchgate.net This pyrazoline is then oxidized to the corresponding aromatic pyrazole. organic-chemistry.org Common oxidizing agents include bromine or simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org
A more direct route to the pyrazole product can be achieved by using a hydrazine derivative with a good leaving group, such as tosylhydrazine. In this case, after the initial cyclization, the elimination of toluenesulfinic acid directly affords the aromatic pyrazole, bypassing the need for a separate oxidation step. nih.gov This method offers advantages in terms of reaction efficiency and atom economy.
Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Precursor | Hydrazine Derivative | Key Reaction Feature | Resulting Pyrazole | Reference |
|---|---|---|---|---|
| Chalcone (1,3-Diphenyl-2-propen-1-one) | Hydrazine hydrate | Formation of pyrazoline, followed by oxidation | 3,5-Diphenyl-1H-pyrazole | researchgate.net |
| Cinnamaldehyde | Phenylhydrazine | Formation of pyrazoline, followed by oxidation | 1,5-Diphenyl-1H-pyrazole | jst.go.jp |
| α-Bromocinnamaldehyde | Tosylhydrazine | Direct aromatization via elimination of Ts-H | 3-Phenyl-1H-pyrazole | nih.gov |
Transition Metal-Catalyzed and Metal-Free [3+2] Cycloaddition Strategies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a highly efficient and modular approach to constructing five-membered heterocycles like pyrazoles. This reaction involves the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with an alkyne as the dipolarophile. nih.gov
The cycloaddition of diazo compounds to alkynes can be performed under various conditions, including metal-free thermal induction or through catalysis by transition metals. nih.govresearchgate.net Catalyst-free cycloadditions often proceed effectively by simply heating the reactants, particularly when using α-diazocarbonyl compounds, affording pyrazole products in high yields under solvent-free conditions. researchgate.netrsc.org
Transition metal catalysis, often employing complexes of copper, rhodium, or palladium, can facilitate the reaction under milder conditions and, in some cases, provide greater control over regioselectivity. researchgate.net These catalysts activate the diazo compound, forming a metal-carbene intermediate that then reacts with the alkyne. This methodology is versatile and tolerates a wide range of functional groups on both the diazo and alkyne components.
Table 3: Overview of [3+2] Cycloaddition for Pyrazole Synthesis
| Diazo Compound | Alkyne | Conditions | Resulting Pyrazole | Reference |
|---|---|---|---|---|
| Ethyl diazoacetate | Phenylacetylene | Thermal (80 °C), catalyst-free | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | rsc.org |
| Trimethylsilyldiazomethane | Dimethyl acetylenedicarboxylate | Room temp, catalyst-free | Dimethyl 5-(trimethylsilyl)-1H-pyrazole-3,4-dicarboxylate | rsc.org |
| Diazoacetonitrile (in situ generated) | Electron-deficient alkynes | Transition metal catalyst (e.g., Fe-porphyrin) | Cyanopyrazole derivatives | researchgate.net |
A noteworthy advancement in [3+2] cycloaddition chemistry is the use of silver catalysts to mediate the reaction between terminal alkynes and N-isocyanoiminotriphenylphosphorane (NIITP). organic-chemistry.orgnih.govacs.org In this elegant approach, NIITP serves as a stable and odorless "CNN" synthon, while the alkyne provides the "C-C" unit. researchgate.net
The reaction is typically promoted by a silver salt, such as silver(I) carbonate (Ag₂CO₃), often with an additive like Mo(CO)₆. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a silver acetylide intermediate. organic-chemistry.org This intermediate then undergoes a [3+2] cycloaddition with the activated NIITP. The methodology is characterized by its mild reaction conditions, broad substrate scope, and excellent tolerance for various functional groups, making it a valuable tool for the synthesis of monosubstituted pyrazoles. organic-chemistry.orgresearchgate.net
Table 4: Substrate Scope in Silver-Mediated Pyrazole Synthesis
| Alkyne Substrate | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Arylalkynes (para-, meta-substituted) | Ag₂CO₃ / Mo(CO)₆ | Good to excellent yields | organic-chemistry.org |
| Arylalkynes (ortho-substituted) | Ag₂CO₃ / Mo(CO)₆ | Lower yields due to steric hindrance | organic-chemistry.org |
| Alkyl and Alkenyl alkynes | Ag₂CO₃ / Mo(CO)₆ | Good reactivity, moderate yields | organic-chemistry.org |
Phosphine-Catalyzed Desulfonylative Cycloadditions
A notable advancement in the synthesis of pyrazole derivatives involves the use of phosphine-catalyzed desulfonylative [3 + 2] cycloadditions. Research has demonstrated a highly efficient method utilizing tributylphosphine (B147548) (nBu3P) as a catalyst for the reaction between allylic carbonates and arylazosulfones. acs.org This reaction proceeds under mild conditions and results in good to excellent yields of the corresponding pyrazole derivatives. acs.org The process is characterized by its desulfonylative nature, where a sulfonyl group is eliminated, facilitating the [3 + 2] cycloaddition to form the pyrazole ring. acs.org
| Parameter | Description |
|---|---|
| Catalyst | Tributylphosphine (nBu3P) |
| Reactants | Allylic carbonates and arylazosulfones |
| Reaction Type | [3 + 2] Cycloaddition |
| Key Feature | Desulfonylative process |
| Conditions | Mild |
| Yields | Good to excellent |
Regioselective Bromination Techniques for Pyrazole Derivatization
The introduction of a bromine atom at a specific position on the pyrazole ring is a critical step in the synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid. Regioselectivity is paramount to ensure the desired isomer is obtained. Both electrochemical and chemical methods have been effectively employed for this purpose.
Electrochemical methods offer an environmentally friendly and efficient route for the selective halogenation of pyrazoles. rsc.org This technique avoids the need for harsh chemical oxidants and often proceeds under mild conditions. mdpi.com The electrochemical halogenation of pyrazoles typically involves the electrogeneration of a halogenating species, which then reacts with the pyrazole substrate. mdpi.com The regioselectivity of the halogenation can be influenced by the substituents on the pyrazole ring and the reaction conditions.
Studies have shown that the electrochemical bromination of pyrazoles can be carried out in a divided cell with a platinum anode, using sodium bromide in an aqueous solution under galvanostatic electrolysis. researchgate.netresearchgate.net The presence of electron-donating groups on the pyrazole ring has been found to promote the bromination process. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Apparatus | Divided electrolysis cell |
| Anode | Platinum (Pt) |
| Bromine Source | Sodium Bromide (NaBr) in aqueous solution |
| Electrolysis Mode | Galvanostatic |
| Influence of Substituents | Electron-donating groups promote bromination |
Traditional chemical bromination remains a widely used and effective method for the synthesis of bromo-pyrazoles. Various brominating agents can be employed, including elemental bromine (Br2), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr2). jmcs.org.mxdnu.dp.ua The choice of brominating agent and reaction conditions can significantly impact the regioselectivity and yield of the desired product.
For instance, the bromination of pyrazoles often occurs preferentially at the C4 position. mdpi.com In some cases, a one-pot reaction can be designed where the pyrazole is formed in situ and then immediately brominated. worldresearchersassociations.com The oxidation of pyrazoline intermediates using bromine is another pathway to access brominated pyrazoles. google.com
| Brominating Agent | Abbreviation | Notes |
|---|---|---|
| Elemental Bromine | Br2 | A common and powerful brominating agent. |
| N-Bromosuccinimide | NBS | A milder and more selective brominating agent. |
| Copper(II) Bromide | CuBr2 | Can act as both a bromine source and a catalyst. dnu.dp.ua |
Innovative One-Pot Synthesis of Bromo-Pyrazoles
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several innovative one-pot methods for the preparation of bromo-pyrazoles have been developed. jmcs.org.mxacs.org These methods often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by an in-situ bromination step. jmcs.org.mx
One such method reports the regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin, catalyzed by silica-supported sulfuric acid under solvent-free conditions. jmcs.org.mx Another approach involves a photocatalytic three-component cascade reaction of enaminones, hydrazines, and tetrabromomethane (CBr4) to produce bromo-substituted pyrazoles with high regioselectivity. acs.org Additionally, multicomponent reactions involving phenacyl bromides, acetylacetone, and hydrazine hydrate have been shown to afford trisubstituted pyrazoles in good yields.
| Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| 1,3-Diketones, Arylhydrazines, N-Bromosaccharin | Silica-supported Sulfuric Acid / Solvent-free | High regioselectivity for 4-bromopyrazoles. | jmcs.org.mx |
| Enaminones, Hydrazines, CBr4 | Photocatalytic / Mild conditions | High regioselectivity and broad substrate scope. | acs.org |
| Phenacyl Bromides, Acetylacetone, Hydrazine Hydrate | Ethanol | Efficient synthesis of trisubstituted pyrazoles. |
Methodologies for Attaching and Modifying the Propanoic Acid Side Chain
Once the 3-bromo-1H-pyrazole core is synthesized, the next crucial step is the introduction of the propanoic acid side chain at the N1 position.
The formation of the C-N bond between the pyrazole nitrogen (N1) and the propanoic acid moiety is typically achieved through coupling reactions. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are particularly effective for this transformation. researchgate.net These reactions involve the coupling of the N-H of the pyrazole with a suitable propanoic acid derivative, often an ester bearing a leaving group.
Amino acid-promoted copper(I)-catalyzed C-N bond formation has been shown to be effective for coupling aryl halides with N-containing heterocycles like pyrazole. nih.gov This methodology can be adapted for the N-alkylation of the pyrazole ring. Furthermore, copper-catalyzed C-N cross-coupling of arylboronic acids with N-acylpyrazoles has been developed, offering a route that proceeds under neutral conditions without the need for a base or ligand. researchgate.net These methods provide versatile strategies for attaching the propanoic acid side chain to the pyrazole core.
Coupling Reactions for C-N Bond Formation with Pyrazole-N1
Nucleophilic Substitution Reactions with Propanoic Acid Derivatives
One of the most direct approaches to introduce the propanoic acid side chain onto a pyrazole ring is through nucleophilic substitution. This method typically involves the reaction of a pyrazole, such as 3-bromopyrazole, with a three-carbon synthon already containing the carboxylic acid functionality or a precursor.
A common strategy involves the N-alkylation of the pyrazole ring. For instance, 3-bromopyrazole can be reacted with an ethyl 3-halopropanoate under basic conditions. The nitrogen atom of the pyrazole ring acts as a nucleophile, displacing the halide to form ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate. Subsequent hydrolysis of the ester group yields the desired this compound. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.
| Reactant 1 | Reactant 2 | Product |
| 3-Bromopyrazole | Ethyl 3-bromopropanoate | Ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate |
| 3-Bromopyrazole | Acrylic acid | This compound |
Michael Addition Reactions to Incorporate Propanoic Acid Functionality
Michael addition, or conjugate addition, presents another powerful tool for the synthesis of these compounds. chim.it This reaction involves the addition of a nucleophile, in this case, the pyrazole, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. chim.it
The reaction between 3-bromopyrazole and ethyl acrylate, for example, can be catalyzed by a base to afford ethyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate. This intermediate can then be hydrolyzed to the final acid product. This method is often favored for its atom economy and the relatively mild conditions under which it can be performed. The regioselectivity of the addition to the pyrazole ring can be a key consideration, with substitution at the N1 position being typical. chim.it
Derivatization and Chain Elongation of Existing Pyrazole Carboxylates
An alternative synthetic strategy begins with a pyrazole ring that already bears a carboxylic acid or ester group at a different position. These existing functional groups can then be manipulated and extended to form the desired propanoic acid side chain.
Synthesis from C(α),N-Carboalkoxyhydrazones and Acid Anhydrides
While not a direct route to the title compound, this methodology is relevant for the synthesis of pyrazole carboxylates which can be precursors. The Knorr pyrazole synthesis and related reactions have been fundamental in creating the pyrazole core itself. researchgate.net For instance, the condensation of a β-ketoester with a hydrazine derivative is a classic method for forming pyrazole-carboxylates. researchgate.net Modifications of these classic syntheses can allow for the introduction of various substituents on the pyrazole ring.
Reduction of Acrylic Acid Intermediates to Propanoic Acids
In a multi-step synthesis, a pyrazole acrylic acid derivative can be prepared first, followed by the reduction of the carbon-carbon double bond to yield the corresponding propanoic acid. researchgate.net For instance, a pyrazole-4-carbaldehyde can undergo a Knoevenagel condensation with malonic acid to form a pyrazolyl acrylic acid. asianpubs.org Subsequent catalytic hydrogenation, often using palladium on carbon (Pd/C) or other transition metal catalysts, can selectively reduce the double bond of the acrylic acid moiety without affecting the pyrazole ring, yielding the desired 3-(pyrazol-1-yl)propanoic acid derivative. researchgate.net A diimide reduction method has also been reported as an economical and effective alternative to catalytic hydrogenation for this transformation. researchgate.net
| Starting Material | Reaction | Product |
| Pyrazole-1H-4-yl-acrylic acids | Diimide reduction | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acids researchgate.net |
| Pyrazole-1H-4-yl-acrylic acids | Catalytic hydrogenation (Pd-C) | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acids researchgate.net |
Stereoselective Synthetic Routes for Propanoic Acid Conjugates
The development of stereoselective methods is crucial when the propanoic acid side chain contains chiral centers, which is often the case for biologically active molecules. chim.itnih.gov
Chiral Catalyst-Mediated Asymmetric Michael Additions
Asymmetric Michael additions are a key strategy for establishing stereocenters during the formation of the C-C bond. chim.it This can be achieved by using a chiral catalyst to control the facial selectivity of the nucleophilic attack of the pyrazole on the acrylic acid derivative. nih.gov Chiral organocatalysts, such as proline derivatives, or metal complexes with chiral ligands can be employed to induce high levels of enantioselectivity. nih.gov This approach allows for the synthesis of specific enantiomers of pyrazole propanoic acid analogues, which is often critical for their pharmacological activity. researchgate.netresearchgate.net The use of chiral ionic liquids as catalysts in asymmetric Michael additions has also been explored, offering the advantage of catalyst recyclability. nih.gov
Advanced Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the 3-Bromo-1H-pyrazole Moiety
The 3-bromo-1H-pyrazole core is an electron-deficient aromatic system, a characteristic that significantly influences its reaction pathways. The presence of two nitrogen atoms, a bromine substituent, and the N-alkyl chain collectively modulate the ring's electronic properties and steric accessibility.
The pyrazole (B372694) ring can undergo electrophilic aromatic substitution, although its reactivity is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. The substitution pattern is directed by the existing substituents. For an N1-substituted pyrazole, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. The bromine atom at C3 and the propanoic acid group at N1 both act as directing groups, further influencing the regioselectivity of such reactions. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. The mechanism involves the initial attack of an electrophile on the pyrazole ring to form a resonance-stabilized cationic intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.orgyoutube.com
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.com The bromine atom itself can be a target for nucleophilic substitution, although this is more frequently achieved via metal-catalyzed processes.
The bromine atom at the C3 position is a key functional handle, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, predominantly through palladium-catalyzed cross-coupling. rsc.orgresearchgate.net These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing bromo-substituted heterocycles. iupac.orgchemrxiv.org
The Suzuki-Miyaura reaction involves the coupling of the 3-bromopyrazole moiety with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is highly effective for forming new carbon-carbon bonds and is tolerant of a wide range of functional groups. For instance, the coupling of 4-bromo-substituted heterocycles with phenylboronic acid using a Pd(PPh₃)₄ catalyst proceeds in high yield. nih.gov
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-bromopyrazole and a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov It provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates for further synthetic elaborations.
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-substituted Pyrazole | mdpi.comnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted Pyrazole | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds. This reaction enables the coupling of the 3-bromopyrazole with a wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles. nih.govbeilstein-journals.org The development of specialized bulky phosphine (B1218219) ligands, such as tBuBrettPhos, has been crucial for achieving high efficiency in the amination of electron-rich and N-H containing heterocycles like pyrazoles. nih.govacs.org The reaction conditions are generally mild, making it a highly valuable transformation in the synthesis of pharmaceutically relevant compounds. nih.govresearchgate.net
| Amine Type | Catalyst/Ligand System | Typical Base | Key Features | Reference |
|---|---|---|---|---|
| Aliphatic & Aromatic Amines | Pd Precatalyst / tBuBrettPhos | LHMDS | Effective for unprotected NH-pyrazoles. | nih.govacs.org |
| Secondary Amines (e.g., Piperidine) | Pd(dba)₂ / tBuDavePhos | tBuOK | High temperatures may be required; microwave irradiation can accelerate the reaction. | nih.govresearchgate.net |
For N-unsubstituted pyrazoles, prototropic tautomerism is a key characteristic. The position of the N-H proton can significantly impact the molecule's reactivity. The presence of substituents on the pyrazole ring influences the equilibrium between the possible tautomers. For pyrazoles substituted with a bromine atom at the C3(5) position, studies have shown that the 3-bromo tautomer is generally favored over the 5-bromo tautomer, both in the solid state and in solution. researchgate.net
The electronic nature of substituents also modulates the acidity of the pyrazole N-H proton. Electron-withdrawing groups, such as a bromine atom, generally increase the acidity of the pyrrole-like NH group. nih.gov This increased acidity can, in turn, affect the basicity of the pyridine-like nitrogen atom and influence the molecule's behavior in acid-base reactions and its ability to coordinate with metal centers. nih.gov
Transformations at the Bromine Atom: Cross-Coupling Reactions
Chemical Transformations of the Propanoic Acid Functionality
The propanoic acid side chain offers another site for diverse chemical modifications. The carboxylic acid group can undergo a range of classical transformations, providing access to a variety of derivatives. researchgate.net
Standard derivatization reactions include:
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
Amide Formation: Coupling with amines using activating agents (e.g., carbodiimides) to yield amides.
Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride.
Conversion to Acid Chlorides: Reaction with reagents such as thionyl chloride to form highly reactive acyl chlorides, which are precursors to esters, amides, and other derivatives.
These transformations are valuable for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, pyrazole carboxylic acid derivatives are utilized as building blocks in the synthesis of more complex heterocyclic systems and materials, including metal-organic frameworks. researchgate.netresearchgate.net The reduction of related α,β-unsaturated pyrazole acrylic acids to saturated propanoic acids has also been demonstrated, showcasing another route to this functional group. researchgate.net
Esterification and Amidation Reactions for Prodrug and Derivative Synthesis
The carboxylic acid moiety of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for the development of prodrugs with improved pharmacokinetic properties and for the synthesis of novel derivatives with potentially enhanced biological activity.
Esterification:
The conversion of the carboxylic acid to an ester can be readily achieved through various established methods. The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of the resulting ester.
| Catalyst/Reagent | Reaction Conditions | Product |
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Alkyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate |
| Thionyl Chloride (SOCl₂) | Reaction with alcohol in an inert solvent | Alkyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate |
| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Reaction with alcohol in an aprotic solvent | Alkyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate |
These esterification reactions are anticipated to proceed via standard mechanisms. For instance, acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The use of coupling agents like DCC and DMAP facilitates the reaction by activating the carboxylic acid group, forming a highly reactive O-acylisourea intermediate that is then readily attacked by the alcohol.
Amidation:
The synthesis of amides from this compound is another critical transformation for creating a diverse library of derivatives. Similar to esterification, various coupling agents can be employed to facilitate the formation of the amide bond.
| Coupling Agent | Reaction Conditions | Product |
| Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS) | Reaction with a primary or secondary amine in an aprotic solvent | N-substituted 3-(3-bromo-1H-pyrazol-1-yl)propanamide |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Reaction with a primary or secondary amine in the presence of a base | N-substituted 3-(3-bromo-1H-pyrazol-1-yl)propanamide |
| Carbonyldiimidazole (CDI) | Two-step, one-pot reaction with an amine | N-substituted 3-(3-bromo-1H-pyrazol-1-yl)propanamide |
The synthesis of amide derivatives of structurally related 3-(3-aryl-4-formylpyrazol-1-yl)propanoic acids has been reported, suggesting the feasibility of these reactions for the target compound. researchgate.net These reactions are pivotal in drug discovery, allowing for the introduction of various functionalities that can modulate the compound's biological activity, solubility, and metabolic stability.
Decarboxylation Pathways and Related Reactions
Research has shown that the decarboxylation of pyrazole-dicarboxylic acids can be facilitated by transition metal catalysts such as copper(II). rsc.org This suggests that the decarboxylation of this compound could potentially be achieved under similar conditions. The mechanism would likely involve the formation of a metal-carboxylate complex, which stabilizes the transition state leading to the loss of CO₂ and the formation of a carbanionic intermediate that is subsequently protonated.
Alternative decarboxylation methods, such as the Barton decarboxylation, which proceeds via a radical mechanism, could also be explored. This would involve the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation.
Reactivity at the α- and β-Positions of the Propanoic Acid Chain
The propanoic acid chain of this compound offers additional sites for chemical modification at the α- and β-positions relative to the carboxyl group.
α-Position Reactivity:
The α-protons of the carboxylic acid are acidic and can be removed by a strong base to generate an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position. A classic example of this reactivity is the Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of a carboxylic acid.
β-Position Reactivity:
While direct functionalization at the β-position is less common for saturated carboxylic acids, strategies involving elimination-addition sequences could be envisioned. For instance, the introduction of a leaving group at the α-position could be followed by base-induced elimination to form an α,β-unsaturated carboxylic acid. Subsequent conjugate addition of a nucleophile would result in functionalization at the β-position.
Intramolecular Cyclizations and Rearrangements Involving the Compound Scaffold
The bifunctional nature of this compound, possessing both a nucleophilic pyrazole ring (at the N2 position) and an electrophilic carboxylic acid group, presents opportunities for intramolecular cyclization reactions.
Under appropriate conditions, such as activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester), an intramolecular acylation could potentially occur. This would involve the nucleophilic attack of the N2 atom of the pyrazole ring onto the activated carbonyl carbon, leading to the formation of a fused bicyclic system. The feasibility of such a cyclization would depend on the ring strain of the resulting product.
While specific examples of intramolecular cyclizations involving a propanoic acid side chain on a pyrazole ring are not extensively documented in the literature, the general principles of intramolecular reactions suggest that with the right conformational flexibility and activation, the formation of novel heterocyclic scaffolds is a plausible outcome. Studies on the intramolecular cyclization of other pyrazole derivatives provide a basis for exploring these potential transformations. researchgate.net
Theoretical and Computational Chemistry of 3 3 Bromo 1h Pyrazol 1 Yl Propanoic Acid
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis elucidates the electronic behavior of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid, which is fundamental to understanding its chemical properties and potential interactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(2d,3p), are used to optimize the molecular geometry. These calculations determine key parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-Br | ~1.88 Å |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | N1-C(propanoic) | ~1.48 Å |
| Bond Angle | C4-C3-Br | ~128° |
| Bond Angle | C5-N1-N2 | ~112° |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the bromine atom, which possesses lone pairs of electrons. The LUMO is likely distributed over the pyrazole ring and potentially the carbonyl group of the propanoic acid, which can act as an electron-accepting site.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net
Table 2: Calculated Reactivity Descriptors (Illustrative) (Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within the this compound molecule dictates its electrostatic potential. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP map of this compound, negative potential (typically colored red or yellow) is expected around the nitrogen atom at position 2 of the pyrazole ring, the oxygen atoms of the carboxylic acid group, and to a lesser extent, the bromine atom. These regions are susceptible to electrophilic attack. Conversely, positive potential (colored blue) is anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the C-H protons of the pyrazole ring, indicating sites prone to nucleophilic attack. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules and biological targets.
Investigation of Tautomeric Equilibria in Bromo-Pyrazoles
Prototropic tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms. For substituted pyrazoles, this results in an equilibrium between two distinct tautomeric forms. nih.gov
Computational Prediction of Tautomer Ratios in Various Environments
For a compound like 3-bromo-1H-pyrazole, two tautomers are possible: 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. Computational chemistry, particularly DFT, is a powerful tool to predict the relative stabilities of these tautomers and thus the equilibrium ratio. By calculating the total energy of each tautomer, the more stable form can be identified. nih.gov
Studies on related 4-bromo-1H-pyrazoles have shown that DFT calculations can successfully justify the predominance of one tautomer over another. researchgate.netcsic.es These calculations can be performed for the molecule in the gaseous phase or, by using solvent models, in various solution environments. The dielectric constant of the solvent can influence the tautomeric equilibrium. nih.gov The Boltzmann equation can then be used to estimate the population of each tautomer at a given temperature based on their energy difference. nih.gov
Influence of Substituents on Prototropic Tautomerism
The position and electronic nature of substituents on the pyrazole ring have a profound effect on the tautomeric equilibrium. Electron-withdrawing groups, such as the bromine atom at the C3 position, significantly influence the electron density distribution in the ring.
In the case of 3-bromo-1H-pyrazole, the bromo-substituent's electron-withdrawing inductive effect and electron-donating resonance effect play a role. Computational studies on other substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, strong electron-withdrawing groups can favor the C5-substituted tautomer. nih.gov For this compound, the N1 position is substituted with the propanoic acid group, which locks the tautomeric form and prevents this specific prototropic tautomerism. However, understanding the tautomeric preferences of the parent 3-bromo-1H-pyrazole is crucial for synthetic strategies and for predicting the properties of related compounds. Research indicates that for pyrazoles with a bromine atom at the 3(5) position, the 3-bromo tautomer is generally the more stable form, both in the solid state and in solution. researchgate.netcsic.es
Reaction Mechanism Elucidation Through Computational Modeling
Computational chemistry provides a powerful framework for investigating the intricate details of reaction mechanisms, offering a molecular-level understanding that is often inaccessible through experimental methods alone. For the synthesis of this compound, key steps involve the formation of the pyrazole ring and its subsequent halogenation. Density Functional Theory (DFT) is a commonly employed method for such studies, allowing for the calculation of molecular geometries, energies of reactants, products, intermediates, and transition states. bohrium.com
The elucidation of a reaction mechanism hinges on the identification and characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods can precisely map out the potential energy surface of a reaction, revealing the lowest energy pathway from reactants to products.
The pyrazole ring is frequently synthesized via [3+2] cycloaddition reactions. bohrium.comrsc.orgnih.gov For instance, the reaction of a diazocarbonyl compound with an enone can lead to the formation of a pyrazole. bohrium.com Computational studies, often using DFT methods like M06-2X with appropriate basis sets (e.g., Def2-SVP for geometry optimization and Def2-TZVP for single-point energy calculations), can be employed to model these reactions. bohrium.com The process involves the optimization of the geometries of reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points, with a transition state being characterized by a single imaginary frequency. bohrium.com Intrinsic Reaction Coordinate (IRC) calculations can further verify that a transition state connects the correct reactant and product states. bohrium.com
These computational models can evaluate different possible reaction pathways and determine the most energetically favorable one by comparing the activation energy barriers. For example, in a study on the synthesis of pyrazoles from diazocarbonyl compounds and enones, DFT calculations were used to correct a previously proposed experimental mechanism by identifying a lower energy pathway involving the capture of a hydrogen atom by a base, followed by oxidation and isomerization. bohrium.com
Table 1: Representative Calculated Energy Barriers for Pyrazole Formation via [3+2] Cycloaddition
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
|---|---|---|---|
| Cycloaddition | M06-2X(D3)/Def2-TZVP//M06-2X(D3)/Def2-SVP | 15-25 | Diazocarbonyl + Enone |
| Hydrogen Transfer | M06-2X(D3)/Def2-TZVP//M06-2X(D3)/Def2-SVP | 20-30 | Intermediate to Non-aromatic Pyrazole |
Note: The data in this table is illustrative and based on computational studies of similar pyrazole syntheses, not specifically for this compound. bohrium.com
The introduction of a bromine atom onto the pyrazole ring is a crucial step in the synthesis of the target molecule. Halogenation of pyrazoles typically occurs via electrophilic substitution. researchgate.netresearchgate.net The regioselectivity of this reaction is of particular interest. Computational studies can predict the most likely site of halogenation by analyzing the electron density distribution and the stability of the intermediates formed.
For pyrazole itself, electrophilic attack generally occurs at the C4 position, as this leads to the most stable intermediate. researchgate.netresearchgate.net Computational modeling can be used to compare the activation energies for bromination at different positions on the pyrazole ring. By calculating the energies of the sigma complexes (Wheland intermediates) for bromine addition at C3, C4, and C5, the preferred reaction pathway can be determined. The pathway with the lowest energy transition state leading to the most stable intermediate will be the favored one.
Computational approaches to studying enzymatic halogenation can also provide insights, where methods like combined quantum mechanics/molecular mechanics (QM/MM) are used to model the reaction in the active site of a halogenase enzyme. nih.gov These studies often investigate the nature of the halogenating species, which could be, for example, a hypobromous acid generated from a bromide anion. nih.gov
Transition State Characterization for Key Synthetic Steps
Advanced Computational Techniques for Understanding Intermolecular Interactions
The solid-state structure and macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. Advanced computational techniques are invaluable for characterizing these non-covalent forces.
Hydrogen bonding is a dominant interaction in molecules containing both a carboxylic acid group and a pyrazole ring. nih.govresearchgate.net The pyrazole ring itself has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). mdpi.commdpi.com The carboxylic acid group is also a potent hydrogen bond donor and acceptor. Computational studies can quantify the strength of these hydrogen bonds and predict the most stable hydrogen-bonding motifs, such as chains or cyclic dimers. nih.gov Ab initio calculations on oligomers of similar compounds, like pyrazole-4-carboxylic acid, have shown that the O-H...N hydrogen bridge is shorter and less bent than the O...H-N bridge. nih.gov
Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, including Br...Br interactions. rsc.orgrsc.orgresearchgate.net These interactions, while weaker than hydrogen bonds, can play a significant role in crystal packing. The nature of C–Br...Br–C interactions has been evaluated using first-principles calculations on model dimers. rsc.org These studies have shown that the interaction is primarily dispersive, with a significant electrostatic component arising from the "sigma-hole" on the bromine atom. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) analysis can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces at play. rsc.org
Table 2: Calculated Interaction Energies for Non-Covalent Interactions in Related Systems
| Interaction Type | Model System | Computational Method | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding (O-H...N) | Pyrazole-4-carboxylic acid oligomers | Ab initio | -5 to -10 |
| Halogen Bonding (C-Br...Br-C) | (CH3Br)2 dimer | MP2/CBS | -1.72 |
Note: The data presented is based on computational studies of model systems to illustrate the strength of these interactions and is not specific to this compound. nih.govrsc.org
Applications in Advanced Organic Synthesis and Material Precursors
Role as a Versatile Synthetic Intermediate
The combination of a nucleophilic pyrazole (B372694) ring, an electrophilic bromine-substituted carbon, and a versatile carboxylic acid moiety allows 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid to serve as a flexible building block in organic synthesis. These reactive sites can be selectively addressed to construct a wide array of more complex molecular architectures.
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. nih.govmdpi.com The propanoic acid side chain of this compound offers a convenient handle for derivatization, particularly for the synthesis of amides, which are common functional groups in pharmaceuticals.
Research on analogous compounds has demonstrated the utility of the pyrazole-propanoic acid framework in generating molecules with significant biological activity. For instance, a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid were synthesized and evaluated for their analgesic properties. tubitak.gov.tr The synthesis involved the activation of the carboxylic acid and subsequent reaction with various amines to produce a library of amide compounds. Several of these derivatives displayed analgesic activity comparable to that of aspirin (B1665792) in preclinical models. tubitak.gov.tr This highlights the potential of using this compound as a starting material for the discovery of new therapeutic agents. The bromo-substituent on the pyrazole ring could be further exploited for diversification through cross-coupling reactions to introduce additional pharmacophoric groups. nih.gov
| Starting Material | Reaction | Resulting Scaffold | Potential Pharmacological Activity |
| 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid | Amidation with various amines | Amide derivatives | Analgesic tubitak.gov.tr |
| This compound | Amidation, Suzuki coupling | Diversified amide derivatives | Potential for various therapeutic targets |
The pyrazole ring and the propanoic acid side chain of this compound can participate in cyclization reactions to form fused heterocyclic systems. These larger, more complex ring systems are of great interest in medicinal chemistry due to their often-favorable pharmacological properties.
One such class of fused heterocycles are the pyrazolopyridazines. The synthesis of pyrazolo[3,4-d]pyridazines has been achieved through the cyclocondensation of pyrazole-3-carboxylic acid-hydrazide derivatives. researchgate.net This suggests a potential synthetic route starting from this compound. The carboxylic acid could first be converted to a hydrazide, which could then undergo an intramolecular cyclization or a condensation with a suitable partner to form the pyridazine (B1198779) ring fused to the pyrazole core. The bromine atom would remain as a handle for further functionalization of the resulting fused system.
| Precursor | Key Transformation | Fused Heterocyclic System |
| Pyrazole-3-carboxylic acid-hydrazide | Cyclocondensation | Pyrazolo[3,4-d]pyridazine researchgate.net |
| This compound | Conversion to hydrazide, then cyclization | Bromo-functionalized pyrazolopyridazine |
Development of Novel Reagents and Catalysts Utilizing the Pyrazole Structure
While direct applications of this compound in the development of novel reagents and catalysts have not been extensively reported, the inherent properties of the pyrazole moiety suggest its potential in this area. Pyrazoles are known to act as effective ligands for a variety of metal catalysts due to the presence of two nitrogen atoms that can coordinate to a metal center.
The propanoic acid side chain could be used to tether the pyrazole unit to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Furthermore, the bromine atom could be utilized to tune the electronic properties of the pyrazole ring, thereby influencing the catalytic activity of the coordinated metal. Chiral derivatives of pyrazoles have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction. mjcce.org.mk This opens up the possibility of developing chiral reagents based on the this compound scaffold for stereoselective transformations.
Integration into Polymeric and Supramolecular Structures (e.g., Coordination Polymers)
The bifunctional nature of this compound, with its coordinating pyrazole ring and its carboxylate group, makes it an attractive building block for the construction of coordination polymers and other supramolecular assemblies. The pyrazole nitrogen atoms can coordinate to metal ions, while the carboxylate group can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.
The flexibility of the propanoic acid linker can influence the final architecture of the coordination polymer. Solvothermal reactions of a flexible, pyrazole-based ligand, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, with various transition metals have yielded robust 3D coordination polymers. nih.gov This demonstrates the ability of pyrazole-containing ligands to form stable, extended structures. The bromine atom on the pyrazole ring of this compound could introduce halogen bonding interactions within the supramolecular structure, further directing the assembly and potentially influencing the material's properties.
Enabling Stereocontrol in the Synthesis of Chiral Target Molecules
The pyrazole scaffold can be incorporated into chiral auxiliaries or catalysts to control the stereochemical outcome of chemical reactions. The synthesis of chiral pyrazole derivatives has been achieved through various methods, including the use of chiral auxiliaries like tert-butanesulfinamide. nih.gov
While there are no specific reports on the use of this compound for stereocontrol, its structure offers possibilities for such applications. The propanoic acid group could be used to attach a chiral auxiliary, and the resulting chiral pyrazole derivative could then be used to direct the stereoselective synthesis of a target molecule. Alternatively, the pyrazole itself could be part of a chiral ligand for an asymmetric catalyst. The synthesis of chiral pyrazoles with a stereogenic center attached to a nitrogen atom has been reported, demonstrating that the pyrazole ring can be a component of a chiral environment. uniovi.es The development of stereoselective synthesis methods for pyrrolidine-containing drugs also showcases the broader importance of heterocyclic compounds in achieving stereocontrol. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid?
The compound is typically synthesized via condensation reactions or aza-Michael additions . For example, pyrazole derivatives with bromo substituents can be functionalized by reacting brominated pyrazole precursors with propanoic acid derivatives under basic conditions. Evidence from pyrazole-containing amino acid syntheses (e.g., regioselective aza-Michael reactions) suggests using triethylamine as a base and ethanol as a solvent to achieve regiocontrol . Post-synthetic bromination (e.g., using NBS or Br₂) may also introduce the bromo group at the pyrazole 3-position, though reaction conditions must be optimized to avoid over-bromination .
Q. How is structural characterization performed for brominated pyrazole derivatives?
1H/13C NMR spectroscopy is critical for confirming regiochemistry. For instance, in pyrazole-propanoic acid hybrids, the pyrazole proton environments (e.g., singlet for H-4 in 3-bromo-substituted pyrazoles) and carboxylic acid protons (δ ~12 ppm) are diagnostic. FT-IR can validate carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (C=N, ~1600 cm⁻¹) . X-ray crystallography (e.g., for analogous compounds like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) provides definitive bond-length and angle data, resolving ambiguities in substitution patterns .
Q. What purification strategies are effective for this compound?
Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard for isolating intermediates, while recrystallization from ethanol/water mixtures improves purity for final products. HPLC (e.g., C18 columns with acetonitrile/water mobile phases) is used to confirm >95% purity, as demonstrated in pharmacologically active pyrazole derivatives .
Advanced Questions
Q. How can researchers address regioselectivity challenges during pyrazole functionalization?
Regioselectivity in bromination or alkylation is influenced by electronic and steric factors . For example, bromine preferentially substitutes at the pyrazole 3-position due to its electron-deficient nature, but bulky substituents may shift reactivity. Computational tools (e.g., DFT calculations) predict reactive sites, while directed lithiation (using LDA or n-BuLi) can enhance selectivity for specific positions. Contrasting yields in multi-step syntheses (e.g., 86% vs. 22% in analogous compounds) highlight the need for iterative optimization .
Q. What methodologies are used to establish structure-activity relationships (SAR) for bromopyrazole derivatives?
Pharmacophore modeling and docking studies identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group). For example, pyrazole-propanoic acid hybrids targeting quinoline-based enzymes show enhanced activity when the bromo group occupies a hydrophobic pocket. In vitro assays (e.g., enzyme inhibition or antibacterial tests) validate these models, with IC₅₀ values correlated to substituent electronic profiles .
Q. How are analytical methods validated for quantifying this compound in complex matrices?
LC-MS/MS with isotopically labeled internal standards ensures precision in pharmacokinetic studies. Calibration curves (linearity R² > 0.99) and spike-recovery experiments (95–105% recovery in biological fluids) are essential. Method validation follows ICH guidelines, including assessments of limit of detection (LOD), limit of quantification (LOQ), and inter-day/intra-day variability .
Q. What strategies mitigate risks when handling reactive intermediates in its synthesis?
Low-temperature reactions (−78°C for lithiation steps) and inert atmospheres (N₂/Ar) prevent decomposition of sensitive intermediates like bromopyrazole Grignard reagents. Quenching protocols (e.g., using saturated NH₄Cl for organometallics) and real-time monitoring (via in situ IR or Raman spectroscopy) reduce hazards. Safety data for related compounds emphasize P210/P280 precautions (avoiding heat/sparks) and P301+P310 (emergency response for ingestion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
